Sugammadex

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

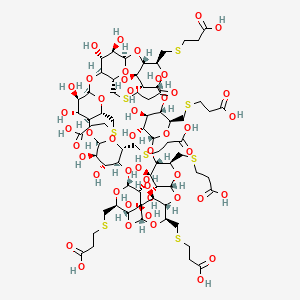

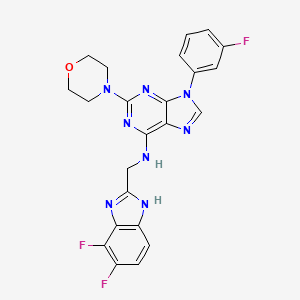

Sugammadex is a modified gamma-cyclodextrin used primarily as a reversal agent for neuromuscular blockade induced by aminosteroid neuromuscular blocking agents such as rocuronium and vecuronium . It is the first selective relaxant binding agent (SRBA) and has revolutionized the field of anesthesia by providing a rapid and effective means of reversing muscle relaxation .

Applications De Recherche Scientifique

Sugammadex has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying cyclodextrin-based complexation reactions . In biology and medicine, this compound is extensively used to reverse neuromuscular blockade during surgical procedures, thereby improving patient outcomes and reducing recovery times .

Mécanisme D'action

Target of Action

Sugammadex’s primary targets are the aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs), specifically rocuronium and vecuronium . These agents are used to induce temporary paralysis, particularly useful for general anesthesia, ventilation, or tracheal intubation during surgery .

Mode of Action

This compound is a modified gamma-cyclodextrin that forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs . It encapsulates the free molecules of rocuronium or vecuronium, forming a stable inactive complex . This encapsulation process creates a concentration gradient favoring the movement of rocuronium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade .

Biochemical Pathways

The biochemical pathway affected by this compound involves the neuromuscular junction . By encapsulating the rocuronium or vecuronium molecules, this compound promotes their dissociation from the neuromuscular junction. This action creates a concentration gradient that favors the movement of rocuronium from the neuromuscular junction into the plasma, thereby reversing the neuromuscular blockade .

Pharmacokinetics

The type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration determine the dose of this compound needed and the speed of reversal .

Result of Action

The result of this compound’s action is the rapid reversal of neuromuscular blockade induced by rocuronium or vecuronium . This reversal allows patients to recover neuromuscular function more quickly after surgery, potentially improving post-operative recovery times .

Action Environment

The action of this compound can be influenced by several environmental factors. For instance, the presence of other exogenous compounds with similar steroidal structures, such as some hormones, hormonal contraceptives, and pheromones, may be reduced following the administration of this compound . Additionally, patient factors such as age, liver or kidney function, and obesity may also influence the dosing and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Sugammadex is a modified γ-cyclodextrin . It forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium) . This interaction with rocuronium and vecuronium is crucial for its function in reversing neuromuscular blockade .

Cellular Effects

The primary cellular effect of this compound is the reversal of neuromuscular blockade induced by rocuronium or vecuronium . By forming an inactive 1:1 complex with these agents, this compound reduces the amount of neuromuscular-blocking agent available to bind to nicotinic receptors in the neuromuscular junction .

Molecular Mechanism

This compound acts by encapsulating the free molecules of aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium, forming a stable inactive complex . This encapsulation creates a concentration gradient which favors the movement of rocuronium from the neuromuscular junction into the plasma, quickly reversing rocuronium-induced neuromuscular blockade .

Temporal Effects in Laboratory Settings

This compound rapidly reverses the effect of aminosteroid nondepolarizing NMBAs rocuronium and vecuronium . The speed of reversal is determined by the type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration .

Metabolic Pathways

This compound does not bind to plasma proteins and is eliminated unchanged by the kidneys . It does not appear to be involved in any specific metabolic pathways.

Transport and Distribution

This compound is administered intravenously and has a bioavailability of 100% . The distribution of the drug depends upon cardiac output, regional blood flow, capillary permeability, and tissue volume .

Subcellular Localization

As an intravenously administered drug, this compound is present in the plasma and extracellular fluid. It does not appear to have a specific subcellular localization as its primary mechanism of action involves the encapsulation of free molecules of NMBAs in the plasma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sugammadex is synthesized through a multi-step process involving the modification of gamma-cyclodextrin. The primary synthetic route involves the reaction of 6-perdeoxy-6-per-halo-gamma-cyclodextrin with 3-mercapto propionic acid in the presence of alkali metal alkoxide in an organic solvent . This process results in the formation of this compound sodium, which is then purified using a combination of water and organic solvents .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the aforementioned synthetic route. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the production .

Analyse Des Réactions Chimiques

Types of Reactions: Sugammadex primarily undergoes complexation reactions due to its cyclodextrin structure. It forms tight water-soluble complexes with steroidal neuromuscular blocking agents at a 1:1 ratio .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include gamma-cyclodextrin, 3-mercapto propionic acid, and alkali metal alkoxide . The reactions are typically carried out in organic solvents under controlled conditions to ensure the desired product is obtained.

Major Products: The major product formed from the synthesis of this compound is this compound sodium, which is used in its pharmaceutical formulation .

Comparaison Avec Des Composés Similaires

Sugammadex is unique in its class as a selective relaxant binding agent. Similar compounds include neostigmine and edrophonium, which are anticholinesterase agents used to reverse neuromuscular blockade . these agents work by increasing the levels of acetylcholine at the neuromuscular junction, which can lead to various side effects . In contrast, this compound directly encapsulates the neuromuscular blocking agents, providing a more rapid and effective reversal with fewer side effects .

List of Similar Compounds:- Neostigmine

- Edrophonium

- Pyridostigmine

This compound stands out due to its unique mechanism of action and its ability to rapidly reverse deep levels of neuromuscular blockade .

Propriétés

| Sugammadex is a modified gamma-cyclodextrin which forms very tight water soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium). Sugammadex creates a concentration gradient which favors movement of rocurionium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade. The free rocuronium in the plasma are then bound tightly to sugammadex, assisting the diffusion of the remaining rocuronium molecules out of the neuromuscular junction and increasing bound and free rocuronium in the plasma. | |

Numéro CAS |

343306-71-8 |

Formule moléculaire |

C72H112O48S8 |

Poids moléculaire |

2002.2 g/mol |

Nom IUPAC |

3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65?,66?,67?,68?,69?,70?,71?,72?/m0/s1 |

Clé InChI |

WHRODDIHRRDWEW-XJHAQRMRSA-N |

SMILES isomérique |

C(CSC[C@H]1[C@H]2[C@H]([C@@H](C(O1)O[C@H]3[C@@H](OC([C@H]([C@@H]3O)O)O[C@H]4[C@@H](OC([C@H]([C@@H]4O)O)O[C@H]5[C@@H](OC([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](OC([C@H]([C@@H]7O)O)O[C@H]8[C@@H](OC([C@H]([C@@H]8O)O)O[C@H]9[C@@H](OC(O2)[C@H]([C@@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |

SMILES |

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |

SMILES canonique |

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Org25969; Org-25969; Org 25969; Sugammadex; trade name: Bridion. |

Origine du produit |

United States |

A: Unlike traditional reversal agents like neostigmine, which act indirectly by inhibiting acetylcholinesterase, sugammadex directly binds to steroidal neuromuscular blocking agents (NMBAs) rocuronium and vecuronium. [] This encapsulation forms a this compound-NMBA complex, effectively removing the NMBAs from the neuromuscular junction and allowing for the resumption of normal neuromuscular transmission. [, ]

A: Research suggests that this compound may lead to better neuromuscular coupling of the diaphragm compared to neostigmine. One study observed increased electromyographic activity of the diaphragm, tidal volume, and PaO2 following tracheal extubation in volunteers who received this compound compared to those who received neostigmine. This suggests a more effective restoration of diaphragm-driven inspiration after this compound administration. []

ANone: this compound is a modified gamma cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. Its specific chemical modifications are proprietary information.

A: this compound is primarily eliminated through the kidneys. [, ] The this compound-rocuronium complex is filtered by the glomerulus and excreted in urine. [, ]

A: Yes, renal impairment significantly affects the pharmacokinetics of this compound. Studies show a substantial decrease in clearance and a prolonged terminal half-life in patients with moderate and severe renal impairment compared to healthy individuals. [, , ]

A: Yes, administration of this compound causes a temporary increase in plasma concentrations of rocuronium. [] This is likely due to the redistribution of rocuronium from extravascular spaces into the plasma as it binds to this compound. []

A: this compound demonstrates rapid and dose-dependent reversal of profound neuromuscular blockade induced by high-dose rocuronium (1.0 or 1.2 mg/kg). [] Studies have shown a median recovery time of less than 2 minutes with this compound compared to over 90 minutes with placebo. [, ]

A: Yes, this compound effectively reverses rocuronium and vecuronium induced deep neuromuscular blockade in patients under sevoflurane anesthesia. [] Doses of 4 mg/kg and above show rapid reversal in this context. []

ANone: Researchers utilize a variety of analytical techniques to study this compound. These include:

- Acceleromyography: This technique is used to monitor neuromuscular function by measuring muscle response to nerve stimulation. [, , , , ]

- High-performance liquid chromatography (HPLC): This technique is used to measure the concentration of this compound, rocuronium, and their metabolites in plasma and dialysate samples. [, , ]

A: One study suggests that while rocuronium may increase mast cell numbers and degranulation, this compound may mitigate this effect. [] This finding indicates a potential benefit of this compound in managing rocuronium-induced anaphylaxis. []

A: this compound represents a significant advancement in the management of neuromuscular blockade. [] Its ability to rapidly and reliably reverse even profound neuromuscular blockade has offered clinicians greater control over muscle relaxation during surgery. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)